

Selectivity Profiling Guide: BAY-386 vs. Other GPCRs

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: BAY-386
CAS No.: 1256941-06-6
Cat. No.: B605935

[Get Quote](#)

Executive Summary

BAY-386 is a high-quality chemical probe designed to selectively inhibit PAR-1 (F2R), a G-protein coupled receptor central to platelet activation and inflammatory signaling. Unlike the clinical drug vorapaxar, which binds irreversibly, **BAY-386** offers reversible antagonism, making it a superior tool for temporal mechanistic studies.

The critical value of **BAY-386** lies in its "clean" pharmacological profile. It exhibits nanomolar potency at PAR-1 while maintaining >1000-fold selectivity against the closely related PAR-4 (F2RL3) and negligible activity across a standard panel of 68 diverse GPCRs, ion channels, and transporters.

Compound Profile & Mechanism[1]

Feature	Specification
Compound Name	BAY-386
Primary Target	Protease-Activated Receptor 1 (PAR-1 / F2R)
Mechanism of Action	Reversible Orthosteric Antagonist
Chemical Class	Sulfonyl-urea derivative
Negative Control	BAY-448 (Structurally similar, inactive analog)
Key Application	Investigating thrombin-mediated signaling without permanent receptor inactivation.

Structural Logic

BAY-386 utilizes a specific urea scaffold that occupies the orthosteric binding pocket of PAR-1, preventing the "tethered ligand" (created by thrombin cleavage) from activating the receptor. The availability of BAY-448 (the negative control) allows researchers to distinguish true PAR-1 mediated phenotypes from potential off-target artifacts—a cornerstone of rigorous experimental design.

Selectivity Profiling Landscape

The robustness of a chemical probe is defined not by what it hits, but by what it misses. **BAY-386** has been subjected to rigorous profiling to ensure its effects are target-specific.^[1]

Primary vs. Secondary Targets (The "Family" Test)

The most common off-targets for a GPCR antagonist are other members of its receptor family. For PAR-1, the critical confounder is PAR-4, which also mediates thrombin signaling in platelets.

Target	Assay Type	Potency (IC50 / Ki)	Selectivity Ratio
PAR-1 (Target)	Functional (Ca ²⁺ mobilization)	10 nM	1x
PAR-1 (Target)	Radioligand Binding	56 nM	-
PAR-4 (Off-Target)	Functional / Binding	> 10,000 nM	> 1000-fold

Interpretation: The >1000-fold window allows researchers to dose **BAY-386** at concentrations that fully inhibit PAR-1 (e.g., 100-300 nM) without perturbing PAR-4 signaling. This is essential for dissecting the distinct roles of the high-affinity (PAR-1) vs. low-affinity (PAR-4) thrombin receptors in thrombosis.

Broad Selectivity (The "Safety" Panel)

To rule out promiscuous GPCR activity, **BAY-386** was screened against a Eurofins-Panlabs panel of 68 targets. This panel includes major GPCR classes (Adrenergic, Dopaminergic, Serotonergic, Muscarinic) as well as ion channels and transporters.

- Result: **BAY-386** displayed no significant inhibition (<50% inhibition at 10 μ M) at 67 of the 68 targets.
- Implication: The compound is highly selective. Any observed biological phenotype at physiological concentrations (<1 μ M) can be confidently attributed to PAR-1 modulation.

Experimental Methodologies

To replicate or validate these profiles, the following self-validating protocols are recommended.

Functional Assay: FLIPR Calcium Mobilization

Rationale: PAR-1 couples to Gq proteins, triggering intracellular calcium release. This assay measures the ability of **BAY-386** to block thrombin-induced Ca²⁺ spikes.

Protocol:

- Cell Line: HEK293 cells stably expressing human PAR-1 (F2R).

- Reagent Prep: Dissolve **BAY-386** in DMSO (10 mM stock). Prepare serial dilutions in assay buffer (HBSS + 20 mM HEPES).
- Dye Loading: Incubate cells with Fluo-4 AM or Calcium-6 dye for 60 min at 37°C.
- Pre-incubation: Add **BAY-386** (or Vehicle) to cells; incubate for 30 min.
 - Control A: DMSO only (0% Inhibition).
 - Control B: 10 μM Vorapaxar (100% Inhibition).
 - Control C: BAY-448 (Negative Control - should show 0% inhibition).
- Agonist Addition: Inject Thrombin (EC80 concentration, typically ~1-3 nM) or TRAP-6 peptide.
- Readout: Measure fluorescence intensity (RFU) over 180 seconds using a FLIPR Tetra or similar plate reader.
- Analysis: Calculate IC50 based on peak fluorescence reduction relative to controls.

Selectivity Counter-Screen (PAR-4)

Rationale: To prove selectivity, you must demonstrate lack of efficacy in a parallel system.

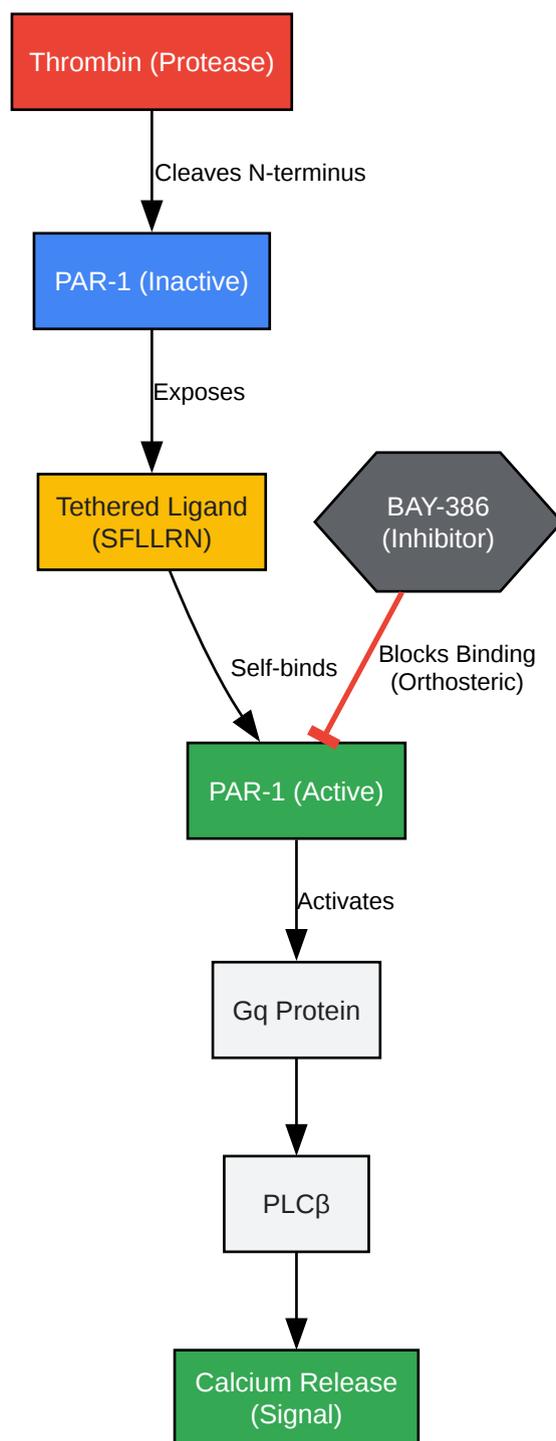
Protocol:

- System: Use platelets (which express both PAR-1 and PAR-4) or a PAR-4 overexpressing cell line.
- Agonist Selection: Use AYPGKF-NH2 (specific PAR-4 agonist peptide) instead of Thrombin.
- Execution: Repeat the FLIPR protocol above.
- Success Criteria: **BAY-386** should fail to inhibit the Calcium signal induced by the PAR-4 specific agonist, even at high concentrations (up to 10 μM).

Visualizations

PAR-1 Signaling & Inhibition Pathway

This diagram illustrates where **BAY-386** intervenes in the signaling cascade compared to the agonist (Thrombin).

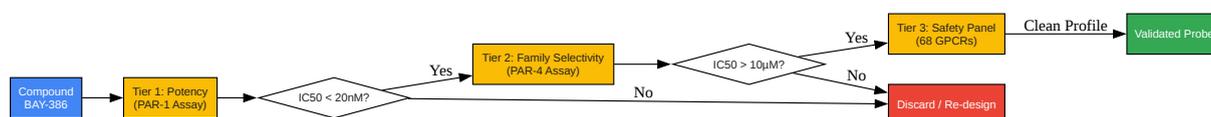


[Click to download full resolution via product page](#)

Caption: Mechanism of Action. **BAY-386** competitively blocks the tethered ligand from activating the receptor after thrombin cleavage.

Selectivity Profiling Workflow

The logical flow for validating **BAY-386** in a new study.



[Click to download full resolution via product page](#)

Caption: Validation Cascade. A stepwise approach to confirming probe quality before biological application.

References

- EUBOPEN / Structural Genomics Consortium (SGC). **BAY-386**: A Potent and Selective PAR-1 Antagonist. Chemical Probes Database. Available at: [\[Link\]](#)
- Roehrig, S. et al. Discovery of the Novel Antithrombotic Agent 5-Chloro-N-((5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl)methyl)thiophene-2-carboxamide (Rivaroxaban): A High-Potency, Selective Factor Xa Inhibitor. (Contextual reference for Bayer antithrombotic discovery pipelines). Journal of Medicinal Chemistry, 2005.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)

- To cite this document: BenchChem. [Selectivity Profiling Guide: BAY-386 vs. Other GPCRs]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b605935#bay-386-selectivity-profiling-against-other-gpcrs>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com